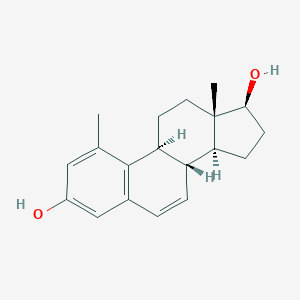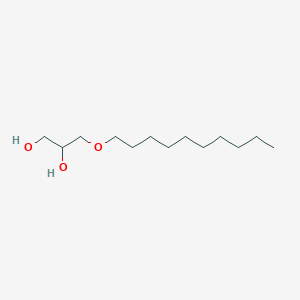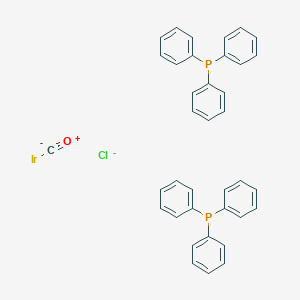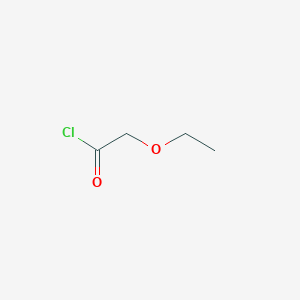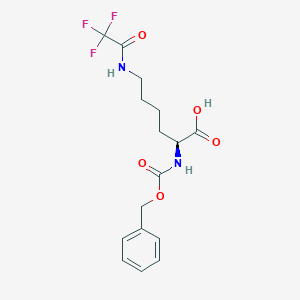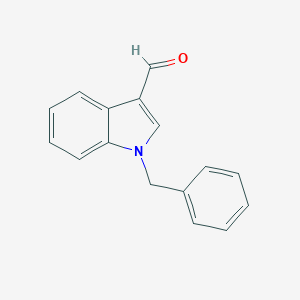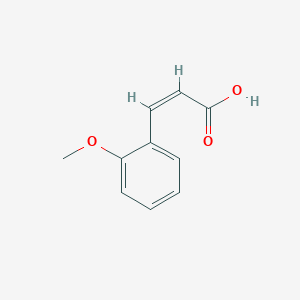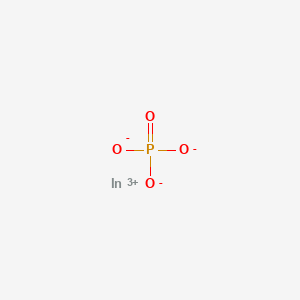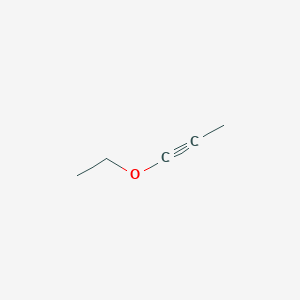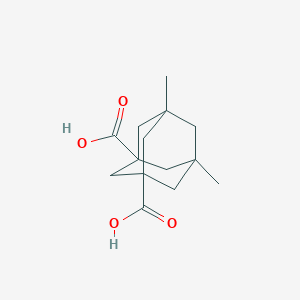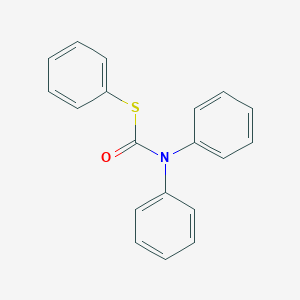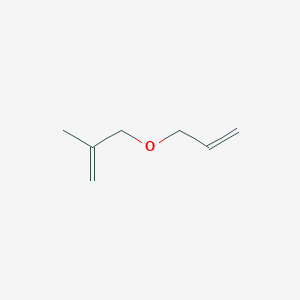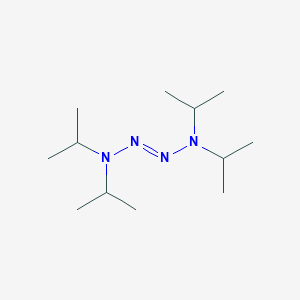
4-tert-Butyl-2-chloro-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-2-chloro-6-nitrophenol, also known as DTNB or Ellman’s reagent, is a yellow crystalline powder that is widely used in biochemical and physiological research. It is a thiol-reactive compound that is used to measure the concentration of sulfhydryl groups in proteins and other biomolecules.
作用機序
4-tert-Butyl-2-chloro-6-nitrophenol reacts with sulfhydryl groups in proteins and other biomolecules to form a mixed disulfide. The reaction is catalyzed by thiol-disulfide exchange enzymes such as glutathione reductase. The reaction results in the formation of a yellow-colored compound that can be measured spectrophotometrically. The reaction is highly specific for sulfhydryl groups and does not react with other functional groups such as amino, carboxyl, or hydroxyl groups.
生化学的および生理学的効果
4-tert-Butyl-2-chloro-6-nitrophenol has a number of biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 4-tert-Butyl-2-chloro-6-nitrophenol also inhibits the activity of other enzymes such as glutathione reductase and thioredoxin reductase. It has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
4-tert-Butyl-2-chloro-6-nitrophenol has a number of advantages for lab experiments. It is a highly specific reagent that reacts only with sulfhydryl groups and does not interfere with other functional groups. It is also a stable compound that can be stored for long periods of time. However, 4-tert-Butyl-2-chloro-6-nitrophenol has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems if not handled properly. It is also a light-sensitive compound that should be protected from light during storage.
将来の方向性
There are a number of future directions for research involving 4-tert-Butyl-2-chloro-6-nitrophenol. One area of research is the development of new thiol-reactive compounds that are less toxic and more stable than 4-tert-Butyl-2-chloro-6-nitrophenol. Another area of research is the use of 4-tert-Butyl-2-chloro-6-nitrophenol in the development of new drugs for the treatment of diseases such as Alzheimer’s disease, Parkinson’s disease, and cancer. 4-tert-Butyl-2-chloro-6-nitrophenol has been shown to have potential as an antioxidant and anti-inflammatory agent, and further research in this area could lead to the development of new drugs with therapeutic potential.
Conclusion
In conclusion, 4-tert-Butyl-2-chloro-6-nitrophenol, also known as 4-tert-Butyl-2-chloro-6-nitrophenol or Ellman’s reagent, is a thiol-reactive compound that is widely used in biochemical and physiological research. It is a highly specific reagent that reacts only with sulfhydryl groups and has a number of biochemical and physiological effects. 4-tert-Butyl-2-chloro-6-nitrophenol has some advantages and limitations for lab experiments, and there are a number of future directions for research involving 4-tert-Butyl-2-chloro-6-nitrophenol. Further research in this area could lead to the development of new drugs with therapeutic potential.
合成法
4-tert-Butyl-2-chloro-6-nitrophenol can be synthesized by the reaction of p-nitrophenol with tert-butylchloride in the presence of aluminum chloride. The reaction is carried out in anhydrous conditions and yields 4-tert-Butyl-2-chloro-6-nitrophenol as a yellow crystalline powder. The purity of 4-tert-Butyl-2-chloro-6-nitrophenol can be improved by recrystallization from ethanol.
科学的研究の応用
4-tert-Butyl-2-chloro-6-nitrophenol is widely used in biochemical and physiological research as a thiol-reactive compound. It is used to measure the concentration of sulfhydryl groups in proteins, enzymes, and other biomolecules. 4-tert-Butyl-2-chloro-6-nitrophenol is also used to study the mechanism of action of drugs and enzymes. It is used to determine the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
特性
CAS番号 |
14593-28-3 |
|---|---|
製品名 |
4-tert-Butyl-2-chloro-6-nitrophenol |
分子式 |
C10H12ClNO3 |
分子量 |
229.66 g/mol |
IUPAC名 |
4-tert-butyl-2-chloro-6-nitrophenol |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)6-4-7(11)9(13)8(5-6)12(14)15/h4-5,13H,1-3H3 |
InChIキー |
ANIIEJHRMKMVOR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
その他のCAS番号 |
14593-28-3 |
同義語 |
4-TERT-BUTYL-2-CHLORO-6-NITROPHENOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



